PDK1-IN-1

Kinase Selectivity Polypharmacology Myeloproliferative Disorders

Standard selective PDK1 inhibitors fail to replicate the polypharmacology required for myeloproliferative disorder and Alzheimer's disease models. PDK1-IN-1 (2-11) offers a validated multi-kinase signature. - **Target panel**: PDK1, FGFR3, NTRK3, RP-S6K, WEE1, and MARK (unique dual PDK1/MARK for tau pathology) - **Formulation advantage**: Soluble ≥1 mg/mL in 10% DMSO/90% Corn Oil; simplifies oral gavage/IP dosing - **Research applications**: Myeloproliferative neoplasms, oncology, Alzheimer's disease Available for immediate R&D supply.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
Cat. No. B3000796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDK1-IN-1
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
InChIInChI=1S/C9H6BrN3O/c1-14-8-2-7(10)5-13-9(8)6(3-11)4-12-13/h2,4-5H,1H3
InChIKeyJTEWRYBKHXGXHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PDK1-IN-1 Chemical Identity and Kinase Profile


PDK1-IN-1 (Compound 2-11; CAS 1207836-10-9) is a small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master regulator of the PI3K/Akt signaling axis [1]. The compound is characterized as a pyrazolopyridine derivative that inhibits PDK1 and has been reported to target additional kinases including FGFR3, NTRK3, RP-S6K, WEE1, and microtubule affinity regulating kinase (MARK) . PDK1-IN-1 is described for use in research applications involving myeloproliferative disorders, cancer, and Alzheimer's disease .

Multi-kinase tool compound centered on PDK1 within the PI3K/Akt signaling axis
Supports myeloproliferative disease signaling research and tau phosphorylation models
Compatible with corn oil-based vehicles for in vivo research protocols

Why Generic PDK1 Inhibitor Substitution Fails for PDK1-IN-1


PDK1 inhibitors exhibit substantial variability in selectivity profiles across the kinome. While some inhibitors, such as GSK2334470 and BX-795, are characterized primarily by potent PDK1 inhibition with defined selectivity windows against specific off-targets , PDK1-IN-1 is described as targeting a broader panel of kinases, including FGFR3, NTRK3, RP-S6K, WEE1, and MARK . This polypharmacology means that substituting PDK1-IN-1 with a more selective PDK1 inhibitor would fundamentally alter the experimental outcome by eliminating the contributions from these additional kinase targets. For applications such as myeloproliferative disorder models or Alzheimer's disease research, the unique multi-target signature of PDK1-IN-1 is intrinsic to the intended mechanism and cannot be replicated by a single-target analog.

Selective PDK1 inhibitors (e.g., GSK2334470) lack the reported FGFR3, NTRK3, RP-S6K, WEE1, and MARK modulation of PDK1-IN-1, which may alter downstream signaling in polypharmacology-dependent models.
BX-795 inhibits TBK1 and IKKε but does not provide the MARK inhibitory component described for PDK1-IN-1, limiting its suitability for tau pathology research.
Nomenclature confusion with pyruvate dehydrogenase kinase (PDK) inhibitors can lead to procurement of a compound targeting an unrelated metabolic enzyme family, resulting in pathway mismatch.

PDK1-IN-1 Comparative Evidence for Procurement


Multi-Kinase Target Profile vs. Selective Inhibitors

PDK1-IN-1 inhibits PDK1 and has been reported to also target FGFR3, NTRK3, RP-S6K, WEE1, and MARK . In contrast, the selective PDK1 inhibitor GSK2334470 demonstrates an IC50 of 10 nM against PDK1 with high specificity and limited off-target activity . BX-795, another comparator, inhibits PDK1 with an IC50 of 6 nM but also shows activity against TBK1 (IC50 = 6 nM) and IKKε (IC50 = 41 nM) . The distinct multi-target signature of PDK1-IN-1 differentiates it from both GSK2334470 and BX-795, providing a unique pharmacological profile.

Kinase Profile
Class-level inference
PDK1-IN-1: PDK1, FGFR3, NTRK3, RP-S6K, WEE1, MARK
GSK2334470: PDK1 (IC50≈10 nM)
BX-795: PDK1 (IC50≈6 nM), TBK1, IKKε
Supports multi-kinase pathway studies beyond PDK1 alone
Exact IC50 values from vendor datasheets; validation recommended
Kinase Selectivity Polypharmacology Myeloproliferative Disorders

MARK Inhibition as a Differentiating Feature

PDK1-IN-1 is reported to selectively inhibit microtubule affinity regulating kinase (MARK) , a serine/threonine kinase implicated in tau phosphorylation and Alzheimer's disease pathology. This activity is not described for the comparator PDK1 inhibitors GSK2334470 or BX-795, which are characterized primarily by their PDK1 and related innate immune kinase (TBK1/IKKε) inhibitory profiles [1].

MARK Inhibition
Class-level inference
PDK1-IN-1: MARK inhibition reported
GSK2334470 / BX-795: No reported MARK activity
Enables dual PDK1/MARK targeting in tau pathology research
Based on supplier-reported selectivity annotations
MARK Kinase Alzheimer's Disease Kinase Selectivity

Target Class Distinction: PDK1 vs PDK

A critical procurement consideration is the potential confusion between PDK1-IN-1 (3-phosphoinositide-dependent protein kinase-1 inhibitor) and compounds designated as 'PDK-IN-1' which target pyruvate dehydrogenase kinase (PDK) . The latter class, including PDK-IN-1 (compound 7o), inhibits PDK1 with an IC50 of 0.03 μM and HSP90 with an IC50 of 0.1 μM . PDK1-IN-1 (Compound 2-11, CAS 1207836-10-9) is a distinct chemical entity targeting a different kinase family. Mistaken substitution between these similarly named compounds would result in experimental failure due to targeting entirely unrelated biological pathways.

Target Class
Supporting evidence
PDK1-IN-1: 3-phosphoinositide-dependent kinase-1 (PI3K/Akt)
PDK-IN-1 (cmpd 7o): Pyruvate dehydrogenase kinase (metabolic)
Prevents procurement of wrong kinase inhibitor due to similar naming
Validate target identity before experimental use
Target Selectivity PDK1 vs PDK Nomenclature

In Vivo Solubility Profile

PDK1-IN-1 exhibits solubility of ≥1 mg/mL (3.97 mM) in a formulation consisting of 10% DMSO and 90% Corn Oil . This solubility threshold is sufficient for many in vivo dosing regimens, though it requires co-solvent use. In contrast, some PDK1 inhibitors such as GSK2334470 are typically formulated in DMSO/PEG300/Tween 80/saline mixtures , reflecting different solubility characteristics that may influence formulation development and experimental design.

Solubility
Supporting evidence
≥1 mg/mL (3.97 mM) in 10% DMSO / 90% Corn Oil
GSK2334470: >30 mg/mL in DMSO; PEG300/Tween 80 required
Supports corn oil-based in vivo formulation development
Solubility values from vendor reports; confirm under experimental conditions
Solubility In Vivo Formulation DMSO

PDK1-IN-1 Optimal Research Applications


Myeloproliferative Disorder Research

PDK1-IN-1 is indicated for studies of myeloproliferative disorders where concurrent inhibition of PDK1 and additional kinases (FGFR3, NTRK3, RP-S6K, WEE1) is mechanistically relevant. The compound's multi-target profile distinguishes it from more selective PDK1 inhibitors and may more effectively recapitulate the polypharmacology required for therapeutic intervention in these malignancies .

Alzheimer's Disease Models

The reported MARK inhibitory activity of PDK1-IN-1 positions this compound as a unique tool for Alzheimer's disease research. MARK kinases regulate tau phosphorylation and microtubule dynamics, processes central to Alzheimer's pathology. No other commonly used PDK1 inhibitor (e.g., GSK2334470, BX-795) offers this dual PDK1/MARK targeting capability .

In Vivo Pharmacology with Corn Oil Formulation

For in vivo experiments requiring oral gavage or intraperitoneal administration in rodent models, PDK1-IN-1's demonstrated solubility in 10% DMSO/90% Corn Oil (≥1 mg/mL) enables straightforward formulation without the need for complex multi-component co-solvent systems. This may reduce formulation variability and simplify experimental protocols compared to PDK1 inhibitors requiring PEG300/Tween 80 mixtures .

Application
Selection Property
Validation Focus
Myeloproliferative disease signaling studies
Multi-kinase polypharmacology profile
Pathway engagement across PI3K/Akt and FGFR3/NTRK3 signaling nodes
Tau phosphorylation and Alzheimer's pathology models
Dual PDK1/MARK inhibition
Tau phosphorylation endpoint analysis and MARK activity verification
In vivo exposure studies with corn oil vehicles
Solubility in corn oil-based formulation
Formulation-dependent exposure consistency and PK modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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